2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

tubulin polymerization inhibition anticancer SAR

2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435905-86-4; MF C₁₉H₁₈N₄O₃; MW 350.4 g/mol) is a fully synthetic 2,7-disubstituted triazolopyrimidine that belongs to a pharmacologically privileged heterocyclic class with demonstrated anticancer, microtubule-targeting, and phosphodiesterase-inhibitory activities across numerous analogs. The compound features a 3,4-dimethoxyphenethyl substituent at the 2-position and a 2-furyl ring at the 7-position—a distinctive heteroaryl pairing that differentiates it structurally from the more commonly explored 2-aryl-7-phenyl or 2-phenyl-7-furyl analogs found in published medicinal chemistry campaigns.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
Cat. No. B11226256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4)OC
InChIInChI=1S/C19H18N4O3/c1-24-16-7-5-13(12-17(16)25-2)6-8-18-21-19-20-10-9-14(23(19)22-18)15-4-3-11-26-15/h3-5,7,9-12H,6,8H2,1-2H3
InChIKeyORIIKTPJVNYMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold, Physicochemical Identity, and Procurement Context


2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435905-86-4; MF C₁₉H₁₈N₄O₃; MW 350.4 g/mol) is a fully synthetic 2,7-disubstituted triazolopyrimidine that belongs to a pharmacologically privileged heterocyclic class with demonstrated anticancer, microtubule-targeting, and phosphodiesterase-inhibitory activities across numerous analogs [1]. The compound features a 3,4-dimethoxyphenethyl substituent at the 2-position and a 2-furyl ring at the 7-position—a distinctive heteroaryl pairing that differentiates it structurally from the more commonly explored 2-aryl-7-phenyl or 2-phenyl-7-furyl analogs found in published medicinal chemistry campaigns [2]. Its [1,2,4]triazolo[1,5-a]pyrimidine core is a well-validated bioisostere of purine, and the 2,7-diaryl substitution pattern has been specifically linked to tubulin polymerization inhibition and antiproliferative activity in multiple independent studies [3].

Why 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Common 2,7-Diaryl Triazolopyrimidine Analogs


The 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the 2-position and 7-position aryl/heteroaryl substituents [1]. In the 2021 tubulin polymerization inhibitor series reported by Huo et al., replacing a 7-position phenyl with alternative substituents altered antiproliferative IC₅₀ values by over 100-fold on HeLa cells, with the most potent compound (5e) achieving low nanomolar activity (IC₅₀ values in the 50–90 nM range) that was 166-fold more potent than the lead analog [2]. The 2-furyl group at position 7 introduces distinct electronic character (electron-rich heteroaromatic, H-bond acceptor capacity via the furan oxygen) and altered steric profile compared to phenyl, 4-methoxyphenyl, or halogenated phenyl analogs that dominate the published 2,7-diaryl series [3]. Similarly, the 3,4-dimethoxyphenethyl substituent at position 2 incorporates a flexible ethylene linker absent in 2-aryl direct-attachment analogs, which can modulate both target binding conformation and physicochemical properties including lipophilicity and metabolic stability. These structural features mean that biological activity, selectivity, and ADME profiles cannot be extrapolated from data on simpler 2-phenyl-7-aryl or 2-aryl-7-phenyl triazolopyrimidines.

2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 2-Furyl at Position 7 vs. Phenyl in Tubulin Polymerization Inhibitor Chemotype

In the 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine chemotype validated as tubulin polymerization inhibitors, the 7-position substituent identity is a critical potency determinant. While no direct head-to-head comparison including our target compound has been published, the SAR framework from Huo et al. (2021) establishes that antiproliferative IC₅₀ values on HeLa cells ranged over two orders of magnitude depending on 7-position substitution, with the most active analog 5e (bearing a specific 7-aryl group) achieving IC₅₀ values of 52–87 nM against HeLa, MCF-7, and A549 cells [1]. The target compound's 2-furyl group introduces a heteroaromatic oxygen that is absent in all phenyl-based 7-substituents in that series, offering a differentiated hydrogen-bond acceptor profile. The ethyl-linked 3,4-dimethoxyphenethyl at position 2 further distinguishes it from compounds bearing direct 2-aryl attachments in the Huo series, with the flexible linker potentially enabling alternative binding poses within the colchicine site of tubulin [1].

tubulin polymerization inhibition anticancer SAR

Differentiation from 2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: Heteroaryl vs. Phenyl at Position 7

The closest commercially available comparator is 2-(3,4-dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine (MF C₂₁H₂₀N₄O₂, MW 360.4 g/mol ), which shares the identical 2-position substituent but replaces the 7-(2-furyl) with a 7-phenyl group. The 2-furyl ring is more electron-rich than phenyl (Hammett σₘ = 0.06 for 2-furyl vs. 0.06 for phenyl, but with distinct resonance and inductive contributions), and the furan oxygen provides a hydrogen-bond acceptor (HBA) that is absent in phenyl. The molecular weight reduction from 360.4 (phenyl analog) to 350.4 (target compound) also reflects improved ligand efficiency metrics. Both compounds lack published quantitative bioactivity data in primary literature, but the structural distinction at the 7-position represents a testable hypothesis for differential target engagement, particularly against protein targets where a heteroaryl HBA interaction at the 7-position binding pocket is favored.

medicinal chemistry lead optimization heterocyclic SAR

Class-Level Evidence: Triazolopyrimidine Scaffold as Validated Tubulin Polymerization Modulator

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, particularly with 2,7-diaryl substitution, has been independently validated as a tubulin polymerization inhibitory chemotype across multiple research groups. Zhang et al. (2007) established the first comprehensive SAR demonstrating that triazolopyrimidines promote tubulin polymerization in vitro and inhibit vinca alkaloid binding to tubulin, with lead compounds showing tumor growth inhibition in nude mouse xenograft models when dosed orally or intravenously [1]. Huo et al. (2021) subsequently demonstrated that simplified 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines lacking 5-methyl and 6-acetyl groups retain potent tubulin polymerization inhibition, with compound 5e achieving 3-fold stronger tubulin polymerization inhibition than the positive control combretastatin A-4 (CA-4) and 166-fold improved antiproliferative activity over the lead analog on HeLa cells [2]. The target compound, bearing the validated 2,7-disubstituted pattern with a unique furyl/phenethyl combination, represents an underexplored region of this pharmacophore space and is structurally compatible with both the colchicine-site binding model and the tubulin polymerization inhibitory mechanism confirmed for this scaffold.

microtubule targeting anticancer mechanism tubulin polymerization

Differentiation from 2-(2,4-Dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine: Flexible Ethyl Linker vs. Direct Aryl Attachment at Position 2

A structurally related comparator is 2-(2,4-dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine, which retains the 7-(2-furyl) group but differs critically at the 2-position by employing a directly attached 2,4-dimethoxyphenyl ring rather than the ethylene-bridged 3,4-dimethoxyphenethyl group found in the target compound . The ethylene (-CH₂CH₂-) linker in the target compound introduces two sp³-hybridized carbon atoms that increase conformational degrees of freedom (two additional rotatable bonds) compared to the direct aryl attachment. This flexibility can significantly impact binding mode accommodation within protein pockets—in the colchicine binding site of tubulin, the linker trajectory influences whether the dimethoxyphenyl moiety can reach key hydrophobic subpockets. Additionally, the 3,4-dimethoxy substitution pattern (target compound) vs. 2,4-dimethoxy (comparator) alters the vector of methoxy group presentation, which may differentially affect interactions with residues such as Cys241, Leu248, and Ala316 in the colchicine site. Neither compound has published IC₅₀ data, but the conformational and electronic differences constitute a testable differentiation hypothesis.

conformational flexibility linker SAR drug design

Physicochemical Differentiation: MW, logP, and Ligand Efficiency Metrics vs. Class Benchmarks

The target compound (MW = 350.4; C₁₉H₁₈N₄O₃) exhibits favorable physicochemical properties relative to many published 2,7-diaryl triazolopyrimidine leads. The 2021 lead compound 5e from Huo et al. has a significantly higher molecular weight, while the target compound's MW of 350.4 falls within the optimal range (MW < 500) for oral drug-likeness per Lipinski's rule of five. The SMILES structure (COc1ccc(CCc2nc3nccc(-c4ccco4)n3n2)cc1OC) reveals 4 hydrogen bond acceptors (2 methoxy oxygens, 1 furan oxygen, and pyrimidine/triazole nitrogens) and 0 hydrogen bond donors, yielding a calculated HBA/HBD profile consistent with good membrane permeability potential . The cLogP, while not experimentally measured, is estimated to be lower than the all-carbon phenyl analog due to the polar furan oxygen, potentially improving aqueous solubility. These properties make the compound an attractive starting point for fragment-based or lead-like screening libraries where lower MW and balanced polarity are prioritized over maximal potency.

drug-likeness ligand efficiency physicochemical profiling

Recommended Research and Industrial Application Scenarios for 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine


Focused Screening for Novel Tubulin Polymerization Inhibitors in Anticancer Drug Discovery

Given the validated tubulin polymerization inhibitory activity of the 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold [1], this compound is a high-priority candidate for inclusion in focused screening libraries targeting the colchicine binding site of tubulin. Its unique combination of a 7-(2-furyl) heteroaryl and 2-(3,4-dimethoxyphenethyl) flexible substituent explores SAR space not covered by the published Huo 2021 or Zhang 2007 series. Researchers should benchmark any observed antiproliferative activity against reference compounds such as combretastatin A-4 (CA-4) and published triazolopyrimidine lead 5e, using standardized MTT or SRB assays on HeLa, MCF-7, and A549 cell lines with 48–72 h exposure [1]. Tubulin polymerization should be confirmed via in vitro turbidity assay and competitive binding with colchicine-site probes.

2-Position Linker SAR Probe in Triazolopyrimidine Lead Optimization Programs

The ethylene (-CH₂CH₂-) linker between the triazolopyrimidine core and the 3,4-dimethoxyphenyl ring represents a key structural variable absent from most published 2,7-diaryl triazolopyrimidine series, which predominantly use direct aryl-aryl connections [1]. This compound serves as an ideal probe for systematically evaluating whether linker flexibility improves binding pose accommodation within the colchicine site, potentially enhancing potency against resistant variants or improving selectivity over related tubulin-binding sites. Procurement of this compound alongside its direct-attachment analog 2-(2,4-dimethoxyphenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine enables matched molecular pair analysis to isolate the contribution of the ethylene linker to target binding, cellular potency, and ADME properties.

Heteroaryl SAR Exploration at the 7-Position for PDE2 or Kinase Inhibitor Discovery

Beyond tubulin, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated activity as a phosphodiesterase (PDE2, PDE4B) inhibitor scaffold [1] and as a kinase inhibitor template [2]. The 2-furyl substituent at position 7 provides a heteroaryl H-bond acceptor that may engage catalytic site residues (e.g., conserved glutamine in PDEs, hinge region in kinases) differently than the phenyl or substituted phenyl groups in published PDE2 inhibitor patents. This compound can be deployed in biochemical PDE panel screens (PDE1–PDE11) or kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess whether the furyl/ phenethyl substitution pattern confers selectivity advantages over previously characterized triazolopyrimidine PDE inhibitors.

Physicochemical Benchmarking and Property-Based Lead Selection

With MW = 350.4, 0 HBD, and 7 HBA (including the distinctive furan oxygen), this compound occupies a favorable region of drug-like chemical space that balances potency potential with developability [1]. Medicinal chemistry teams engaged in triazolopyrimidine-based programs should procure this compound as a physicochemical benchmark for assessing how the furan oxygen and ethylene linker impact experimentally measured logD, aqueous solubility (kinetic and thermodynamic), and parallel artificial membrane permeability (PAMPA). These data can inform property-based design rules for the broader program and help identify whether the furan-containing analogs offer developability advantages (improved solubility, reduced logP) relative to all-carbon aromatic systems [1].

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.